Cas no 165739-72-0 (3-Methoxy-N-methyldesloratadine)

3-Methoxy-N-methyldesloratadine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-N-methyldesloratadine
- 3-Methoxy-N-methylde
- 8-chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
- 13-chloro-6-methoxy-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- DTXSID30592923
- 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 165739-72-0
-
- Inchi: InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3
- InChI Key: ONYKRGLBQBBZDH-UHFFFAOYSA-N
- SMILES: CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Computed Properties
- Exact Mass: 354.15000
- Monoisotopic Mass: 354.1498911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 1
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 25.4Ų
Experimental Properties
- PSA: 25.36000
- LogP: 4.30760
3-Methoxy-N-methyldesloratadine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M263950-25mg |
3-Methoxy-N-methyldesloratadine |
165739-72-0 | 25mg |
$ 351.00 | 2023-09-07 | ||
TRC | M263950-10mg |
3-Methoxy-N-methyldesloratadine |
165739-72-0 | 10mg |
$ 161.00 | 2023-09-07 | ||
TRC | M263950-50mg |
3-Methoxy-N-methyldesloratadine |
165739-72-0 | 50mg |
$666.00 | 2023-05-18 | ||
TRC | M263950-100mg |
3-Methoxy-N-methyldesloratadine |
165739-72-0 | 100mg |
$1206.00 | 2023-05-18 | ||
TRC | M263950-5mg |
3-Methoxy-N-methyldesloratadine |
165739-72-0 | 5mg |
$ 121.00 | 2023-09-07 |
3-Methoxy-N-methyldesloratadine Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 3-Methoxy-N-methyldesloratadine
Comprehensive Overview of 3-Methoxy-N-methyldesloratadine (CAS No. 165739-72-0): Properties, Applications, and Research Insights
3-Methoxy-N-methyldesloratadine (CAS No. 165739-72-0) is a chemically modified derivative of desloratadine, a well-known antihistamine. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. The methoxy and N-methyl substitutions in its structure enhance its pharmacokinetic properties, making it a subject of interest for drug development. Researchers are particularly focused on its metabolic stability and receptor binding affinity, which are critical for optimizing drug efficacy.
In recent years, the demand for next-generation antihistamines has surged, driven by the need for treatments with fewer side effects and improved patient compliance. 3-Methoxy-N-methyldesloratadine is often discussed in the context of allergy relief and inflammatory response modulation. Its potential to target H1 receptors more selectively than traditional antihistamines aligns with current trends in precision medicine. This has led to increased searches for terms like "improved antihistamine compounds" and "desloratadine derivatives" in academic and pharmaceutical circles.
The synthesis of 3-Methoxy-N-methyldesloratadine involves multi-step organic reactions, with emphasis on yield optimization and purity control. Analytical techniques such as HPLC and mass spectrometry are routinely employed to characterize this compound. Its solubility profile and stability under various pH conditions are also key areas of study, as these factors influence its formulation into viable drug products. These aspects are frequently queried in search engines, with phrases like "synthesis of desloratadine analogs" and "pharmacokinetics of methoxy-substituted compounds" gaining traction.
Beyond its pharmaceutical potential, 3-Methoxy-N-methyldesloratadine is also explored in mechanistic studies to understand histamine receptor interactions. The rise of computational chemistry tools has further accelerated research, with scientists using molecular docking simulations to predict its binding modes. This interdisciplinary approach resonates with trending topics like "AI in drug discovery" and "in silico pharmacology," which dominate contemporary scientific discourse.
In conclusion, 3-Methoxy-N-methyldesloratadine (CAS No. 165739-72-0) represents a promising candidate for advancing antihistamine therapy. Its unique structural features and potential clinical benefits make it a focal point for both academic and industrial research. As the scientific community continues to explore its applications, this compound is likely to remain a hot topic in medicinal chemistry and drug development circles.
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